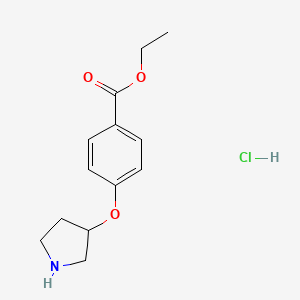![molecular formula C15H24ClNO B1397717 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1219963-82-2](/img/structure/B1397717.png)
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride
描述
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride, commonly referred to as 3-PPH, is an organic compound that is widely used in scientific research for its various properties and applications. It is a synthetic compound that has been used in a variety of laboratory experiments, including those related to biomedical and pharmaceutical research. 3-PPH is a versatile compound that can be used in a variety of ways, from synthesis to application.
科学研究应用
3-PPH has a wide range of applications in scientific research. It has been used in various biomedical and pharmaceutical research studies, including those related to cancer, diabetes, and cardiovascular diseases. It has also been used in the development of new drugs and drug delivery systems. Additionally, 3-PPH has been used in the study of enzyme inhibition and the synthesis of new compounds.
作用机制
The mechanism of action of 3-PPH is not yet fully understood, but it is believed to be related to its ability to interact with certain enzymes and receptors in the body. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, 3-PPH has been shown to interact with certain receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PPH are not yet fully understood, but it is believed to have a number of beneficial effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders. Furthermore, 3-PPH has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-PPH in laboratory experiments is its versatility. It can be used in a variety of ways, from synthesizing new compounds to studying the mechanism of action of certain drugs. Additionally, 3-PPH is relatively easy to synthesize and is relatively safe to use in laboratory experiments. However, there are some limitations to using 3-PPH in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, it can be toxic in large doses, so care must be taken when using it in laboratory experiments.
未来方向
There are a number of potential future directions for the use of 3-PPH in scientific research. One potential direction is the development of new drugs and drug delivery systems that utilize 3-PPH. Additionally, further research into the biochemical and physiological effects of 3-PPH could lead to new treatments for a variety of diseases and disorders. Finally, further research into the mechanism of action of 3-PPH could lead to a better understanding of how it interacts with certain enzymes and receptors in the body, which could lead to new therapeutic targets.
属性
IUPAC Name |
3-[(4-propylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-4-13-6-8-15(9-7-13)17-12-14-5-3-10-16-11-14;/h6-9,14,16H,2-5,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOHJAUKDRVZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397634.png)
![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)
![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)

![2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397640.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)
![3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397644.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
